(2-Fluoro-4-nitrophenyl)methanol
Overview
Description
(2-Fluoro-4-nitrophenyl)methanol is an organic compound with the molecular formula C7H6FNO3 It is characterized by the presence of a fluorine atom and a nitro group attached to a benzene ring, along with a hydroxymethyl group
Mechanism of Action
Mode of Action
It is known that nitrophenyl compounds can undergo various chemical reactions, including reduction and nucleophilic substitution, which could potentially interact with biological targets .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a molecular weight of 17113 g/mol . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of (2-Fluoro-4-nitrophenyl)methanol’s action are currently unknown due to the lack of research on this compound .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of this compound. For instance, it is recommended that the compound be stored at room temperature in a dry and sealed environment .
Biochemical Analysis
Biochemical Properties
(2-Fluoro-4-nitrophenyl)methanol plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. Recent studies have shown that compounds based on a (2-nitrophenyl)methanol scaffold, including this compound, are promising inhibitors of PqsD, a key enzyme involved in the biosynthesis of signal molecules in Pseudomonas aeruginosa . This interaction is crucial for disrupting quorum sensing, a cell-to-cell communication system in bacteria, thereby inhibiting biofilm formation and reducing bacterial virulence .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by inhibiting the production of signal molecules such as HHQ and PQS in Pseudomonas aeruginosa This inhibition leads to a reduction in biofilm formation and bacterial communication, which is essential for bacterial survival and pathogenicity
Molecular Mechanism
At the molecular level, this compound exerts its effects through tight-binding interactions with the PqsD enzyme . This binding inhibits the enzyme’s activity, thereby disrupting the biosynthesis of quorum sensing signal molecules. The inhibition of PqsD leads to a cascade of effects, including reduced biofilm formation and altered gene expression in Pseudomonas aeruginosa
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. While specific data on the temporal effects of this compound are limited, it is known that the compound maintains its inhibitory activity over extended periods under controlled conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PqsD and reduces biofilm formation without causing significant toxicity . At higher doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in experimental and therapeutic applications. Detailed studies on dosage thresholds and toxicology are essential for safe and effective use.
Metabolic Pathways
This compound is involved in metabolic pathways related to its role as an enzyme inhibitor. The compound interacts with enzymes such as PqsD, influencing the metabolic flux and levels of metabolites involved in quorum sensing . The precise metabolic pathways and the effects on metabolite levels are areas of active research, with potential implications for developing novel anti-infective therapies.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound’s high solubility and ability to permeate cell membranes facilitate its distribution to target sites, such as bacterial cells
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within bacterial cells, where it exerts its inhibitory effects on PqsD
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (2-Fluoro-4-nitrophenyl)methanol typically involves the nitration of 2-fluorophenol to produce 2-fluoro-4-nitrophenol, followed by reduction to obtain the desired methanol derivative. The nitration process uses dilute hydrochloric acid and sodium nitrate as the nitrosation reagent, with the reaction conducted at low temperatures (around 0°C) to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to maximize yield and minimize by-products. The final product is typically purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: (2-Fluoro-4-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in aromatic nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products:
Oxidation: 2-Fluoro-4-nitrobenzaldehyde or 2-Fluoro-4-nitrobenzoic acid.
Reduction: 2-Fluoro-4-aminophenylmethanol.
Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used
Scientific Research Applications
(2-Fluoro-4-nitrophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
(2-Fluoro-4-nitrophenol): Similar structure but lacks the hydroxymethyl group.
(2-Fluoro-4-aminophenyl)methanol: Similar structure but with an amino group instead of a nitro group.
(2-Fluoro-4-nitrobenzaldehyde): Similar structure but with an aldehyde group instead of a hydroxymethyl group.
Uniqueness: (2-Fluoro-4-nitrophenyl)methanol is unique due to the combination of a fluorine atom, a nitro group, and a hydroxymethyl group on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
(2-fluoro-4-nitrophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGZVFTWIGGORD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591916 | |
Record name | (2-Fluoro-4-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
660432-43-9 | |
Record name | (2-Fluoro-4-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-fluoro-4-nitrophenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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